N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The hydroxymethyl and hydroxybutyl groups can be introduced through nucleophilic substitution reactions. These reactions may require specific reagents and conditions to ensure selective substitution.
Final Assembly: The final step involves coupling the substituted triazole with the carboxamide group. This can be achieved using coupling reagents such as carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Flow microreactor systems can be employed to achieve efficient and sustainable synthesis, as they allow precise control over reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.
Substitution: Electrophilic reagents such as nitric acid or halogens can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triazole ring may produce dihydrotriazoles.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in various medical conditions.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the phenyl ring.
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural feature can enhance its binding interactions and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-3-11(8-20)16-15(22)14-13(9-21)17-19(18-14)12-6-4-10(2)5-7-12/h4-7,11,20-21H,3,8-9H2,1-2H3,(H,16,22) |
InChI Key |
DGRRCFJIRWPQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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